2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole
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Overview
Description
2-Chloro-5-methyl-1,3,2-benzodioxaborole is a boron-containing heterocyclic compound with the molecular formula C7H6BClO2. It is known for its unique structure, which includes a boron atom integrated into a benzodioxaborole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1,3,2-benzodioxaborole typically involves the reaction of 2-chlorocatechol with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trichloride. The mixture is then heated to facilitate the formation of the benzodioxaborole ring .
Industrial Production Methods
Industrial production of 2-Chloro-5-methyl-1,3,2-benzodioxaborole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form boronic acids or esters.
Reduction Reactions: Reduction can lead to the formation of boron-containing alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzodioxaboroles.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of boron-containing alcohols.
Scientific Research Applications
2-Chloro-5-methyl-1,3,2-benzodioxaborole has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its boron content.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-1,3,2-benzodioxaborole involves its ability to act as a Lewis acid, facilitating various chemical transformations. The boron atom in the compound can coordinate with electron-rich species, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
2-Chloro-5-methyl-1,3,2-benzodioxaborole can be compared with other boron-containing heterocycles, such as:
2-Chloro-1,3,2-benzodioxaborole: Similar structure but lacks the methyl group.
5-Methyl-1,3,2-benzodioxaborole: Similar structure but lacks the chlorine atom.
2-Chloro-5-methyl-1,3-benzoxazole: Contains an oxygen atom instead of boron, leading to different reactivity and applications.
Properties
CAS No. |
152272-65-6 |
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Molecular Formula |
C7H6BClO2 |
Molecular Weight |
168.39 g/mol |
IUPAC Name |
2-chloro-5-methyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI Key |
WLEPNZXAHUFPAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C=C(C=C2)C)Cl |
Origin of Product |
United States |
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